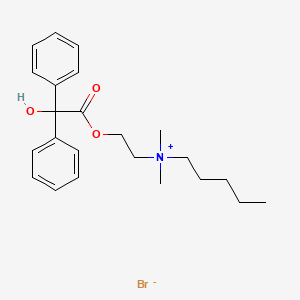
Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate involves multiple steps. The primary synthetic route includes the quaternization of a tertiary amine with a halocarbon. This process typically requires controlled reaction conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituent introduced.
Scientific Research Applications
Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate has numerous scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a tool for studying cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: It is utilized in the production of various industrial products, including disinfectants and surfactants.
Mechanism of Action
The mechanism of action of Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate involves its interaction with cellular membranes and proteins. It targets specific molecular pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate include:
- Didecyldimethylammonium bromide
- Cetyltrimethylammonium bromide
- Benzalkonium chloride
Uniqueness
This compound is unique due to its specific chemical structure and properties, which confer distinct advantages in certain applications. For example, its ability to interact with cellular membranes makes it particularly useful in biological and medical research.
Properties
CAS No. |
56927-39-0 |
|---|---|
Molecular Formula |
C23H32BrNO3 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-pentylazanium;bromide |
InChI |
InChI=1S/C23H32NO3.BrH/c1-4-5-12-17-24(2,3)18-19-27-22(25)23(26,20-13-8-6-9-14-20)21-15-10-7-11-16-21;/h6-11,13-16,26H,4-5,12,17-19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FOPWIKCTANOJML-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















